

(2-Chlorophenoxy)acetyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: (2-Chlorophenoxy)acetyl chloride

CAS No.: 20143-41-3

Cat. No.: B2956710

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Technical Monograph: (2-Chlorophenoxy)acetyl Chloride

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

(2-Chlorophenoxy)acetyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of nitrogen-containing heterocycles, pharmaceutical scaffolds, and proteomic tagging reagents. Characterized by its high electrophilicity at the carbonyl carbon, it serves as a critical "linker" molecule, introducing the lipophilic 2-chlorophenoxy moiety into target compounds. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards.

Chemical Identity & Physical Profile

Unlike its para-substituted isomer (4-chlorophenoxyacetyl chloride, CAS 4122-68-3), the ortho-substituted **(2-chlorophenoxy)acetyl chloride** is often synthesized in situ or sourced as a rare chemical building block. Users must verify identity via the precursor acid.

Property	Data
IUPAC Name	2-(2-Chlorophenoxy)acetyl chloride
Common Name	(2-Chlorophenoxy)acetyl chloride
Precursor CAS	614-61-9 (for (2-Chlorophenoxy)acetic acid)
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂
Molecular Weight	205.04 g/mol
Physical State	Colorless to pale yellow liquid (or low-melting solid)
Solubility	Soluble in DCM, Chloroform, THF; Decomposes in Water
Storage	< +8°C, Hygroscopic, Store under Inert Gas (Ar/N ₂)

Synthesis & Production Protocol

Expert Insight: Commercial availability of the acid chloride is limited due to its hydrolytic instability. The most reliable approach for research applications is de novo synthesis from the stable carboxylic acid precursor, (2-chlorophenoxy)acetic acid. The following protocol utilizes thionyl chloride (

) with Dimethylformamide (DMF) catalysis to ensure complete conversion.

Reagents:

- (2-Chlorophenoxy)acetic acid (1.0 eq)
- Thionyl Chloride () (1.5 - 2.0 eq)
- DMF (Catalytic amount, ~2-3 drops)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Optional; neat reaction preferred for scale-up).

Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).
- Addition: Charge the flask with (2-chlorophenoxy)acetic acid. If using solvent, add anhydrous DCM (5 mL/g).
- Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack active species, significantly accelerating the reaction.
- Chlorination: Add

dropwise at room temperature.
- Reflux: Heat the mixture to reflux (40°C for DCM, 75-80°C for neat/toluene) for 2–4 hours. Monitor gas evolution (

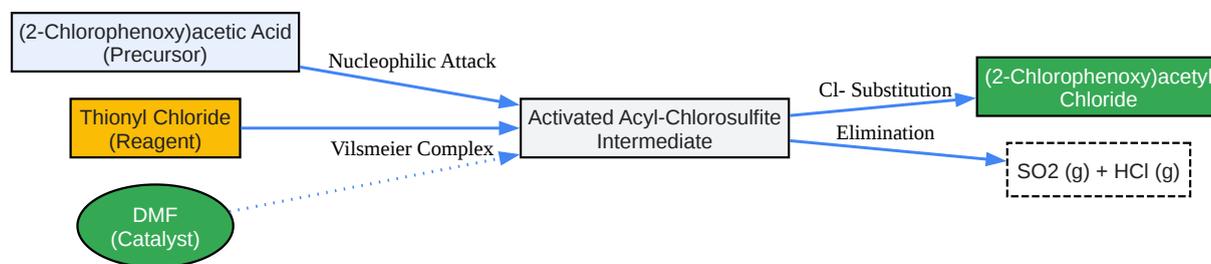
and

).
- Workup: Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

and solvent.
- Purification: The crude acid chloride is typically pure enough for subsequent steps. For high purity, vacuum distillation can be performed, though thermal instability is a risk.

Reaction Mechanism Visualization

The following diagram illustrates the DMF-catalyzed conversion of the carboxylic acid to the acid chloride.



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Figure 1: DMF-catalyzed chlorination mechanism transforming the carboxylic acid to the acid chloride.

Reactivity & Applications

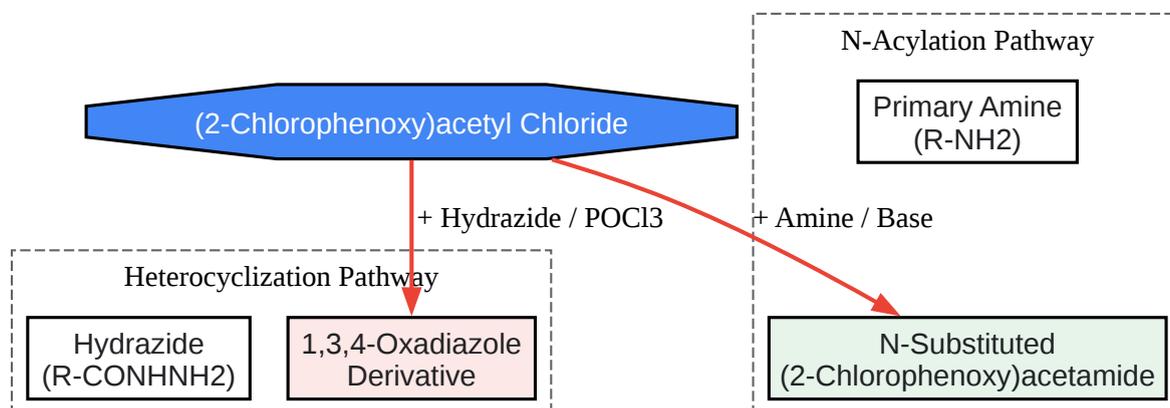
(2-Chlorophenoxy)acetyl chloride is a "hard" electrophile. Its primary utility lies in its ability to graft the (2-chlorophenoxy)methyl motif onto nucleophilic scaffolds (amines, alcohols, thiols).

Key Reaction Pathways

- N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 2-chlorophenoxyacetamides. This is common in the synthesis of local anesthetics and anticonvulsant analogs.
- O-Acylation (Ester Formation): Reacts with alcohols to form esters, often used as prodrug linkers.
- Heterocyclization: Reacts with hydrazines or amidines to form oxadiazoles or triazoles.

Synthetic Workflow: Heterocycle Construction

The compound is frequently used to synthesize 1,3,4-oxadiazoles, which are pharmacophores in antimicrobial research.



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Figure 2: Divergent synthetic pathways for amide and heterocycle generation.

Specific Applications in Drug Development

- Proteomics: Used as a derivatizing agent to tag peptides, increasing their hydrophobicity for HPLC separation.
- Medicinal Chemistry: The 2-chlorophenoxy group mimics the steric and electronic properties of specific neurotransmitter modulators. It is structurally related to the phenoxyacid herbicides (e.g., 2,4-D), making it relevant in agrochemical discovery for auxin mimicry.

Handling, Stability, & Safety (E-E-A-T)

Trustworthiness: The following safety data is derived from standard protocols for acyl chlorides.

- Corrosivity: Categorized as Skin Corr.[1] 1B. Causes severe skin burns and eye damage.
- Hydrolysis: Reacts violently with water to release HCl gas. Never dispose of in aqueous waste streams without prior neutralization.
- Incompatibility: Avoid contact with strong bases, alcohols (unless intended), and moist air.

Storage Protocol:

- Store in a tightly sealed container with a septum.
- Keep under an inert atmosphere (Argon or Nitrogen).
- Refrigerate (2–8°C) to prevent thermal decomposition.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, (2-Chlorophenoxy)acetic acid. Retrieved from [[Link](#)]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acyl Chloride synthesis mechanisms).

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Sources

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